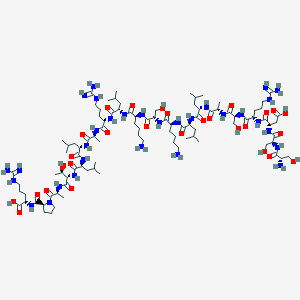![molecular formula C19H24FN3O B025542 N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide CAS No. 102585-99-9](/img/structure/B25542.png)
N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, holds potential for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” typically involves multi-step organic reactions. One common route might include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.
Introduction of the Aminophenyl Group: The o-aminophenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Diethylaminoethyl Group: This step might involve the alkylation of the amine group with a diethylaminoethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which “Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” exerts its effects involves its interaction with specific molecular targets. These might include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels to alter cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler analog with similar core structure but lacking additional functional groups.
N-(o-aminophenyl)benzamide: Similar structure but without the diethylaminoethyl and fluorine groups.
N-(2-(diethylamino)ethyl)benzamide: Lacks the o-aminophenyl and fluorine groups.
Uniqueness
“Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” is unique due to the presence of the o-aminophenyl, diethylaminoethyl, and fluorine groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
102585-99-9 |
|---|---|
Fórmula molecular |
C19H24FN3O |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H24FN3O/c1-3-22(4-2)13-14-23(18-8-6-5-7-17(18)21)19(24)15-9-11-16(20)12-10-15/h5-12H,3-4,13-14,21H2,1-2H3 |
Clave InChI |
SGMNODFVDOBJOE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)F |
SMILES canónico |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)F |
| 102585-99-9 | |
Sinónimos |
N-(o-Aminophenyl)-N-[2-(diethylamino)ethyl]-p-fluorobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)













